![molecular formula C12H15NO3 B2413510 N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361656-56-4](/img/structure/B2413510.png)
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of compounds known as chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation, microbial growth, and cancer cell proliferation. N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the inhibition of microbial growth, and the induction of apoptosis in cancer cells. N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is its diverse biological activities, which make it a useful compound for studying various biological processes. However, one of the limitations of using N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential use as a drug candidate, and the exploration of its potential applications in material science. Additionally, further research is needed to fully understand the mechanism of action of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide and its potential role in various biological processes.
Métodos De Síntesis
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, which involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. The synthesis of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide can be achieved by reacting 3-methoxy-4-hydroxybenzaldehyde with methoxymethylacetophenone in the presence of potassium hydroxide as a catalyst. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to have insecticidal and fungicidal properties. In material science, N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-6-5-9(8-15-2)11(7-10)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSYIRHWZLNMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)NC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)
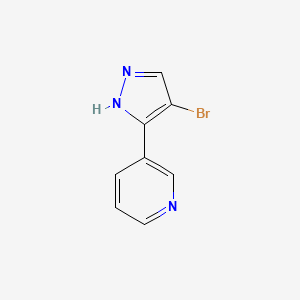

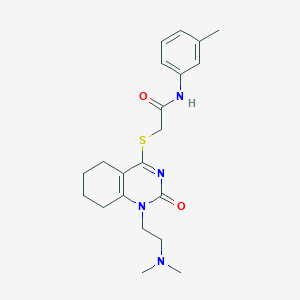
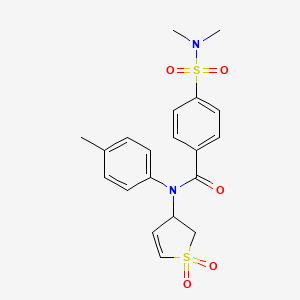
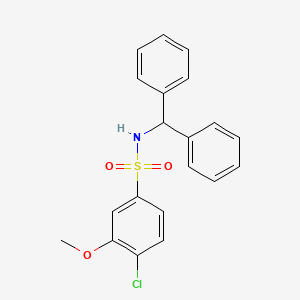
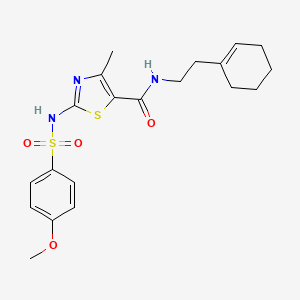
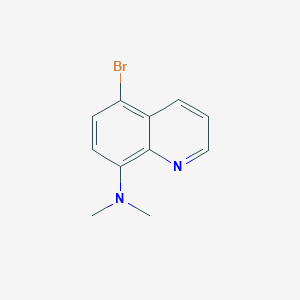
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)
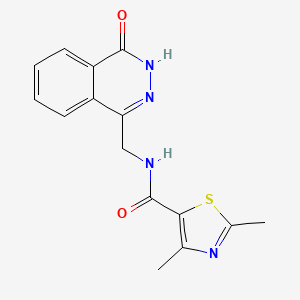
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)